molecular formula C26H24Cl2N2O4 B10923752 1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10923752
M. Wt: 499.4 g/mol
InChI Key: SUWKTZIGUQRLDV-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of two 2,4-dimethoxyphenyl groups and a 2,4-dichlorobenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, the reaction of hydrazine hydrate with 1,3-diphenyl-1,3-propanedione in the presence of an acid catalyst can yield the pyrazole ring.

    Introduction of the 2,4-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 2,4-dimethoxyphenyl groups: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its unique electronic properties.

    Biological Research: The compound can be used as a tool to study the mechanisms of various biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action would depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is unique due to the presence of both 2,4-dimethoxyphenyl groups and the 2,4-dichlorobenzyl group. These substituents confer distinct electronic and steric properties to the compound, potentially enhancing its biological activity and making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H24Cl2N2O4

Molecular Weight

499.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-bis(2,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H24Cl2N2O4/c1-31-18-7-9-20(25(12-18)33-3)23-14-24(21-10-8-19(32-2)13-26(21)34-4)30(29-23)15-16-5-6-17(27)11-22(16)28/h5-14H,15H2,1-4H3

InChI Key

SUWKTZIGUQRLDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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